molecular formula C18H25F3N2O3S B2423342 4-Methoxy-1'-[2-(trifluoromethyl)benzenesulfonyl]-1,4'-bipiperidine CAS No. 1704533-15-2

4-Methoxy-1'-[2-(trifluoromethyl)benzenesulfonyl]-1,4'-bipiperidine

Cat. No.: B2423342
CAS No.: 1704533-15-2
M. Wt: 406.46
InChI Key: IOQFQAKLWNCAGW-UHFFFAOYSA-N
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Description

4-Methoxy-1’-[2-(trifluoromethyl)benzenesulfonyl]-1,4’-bipiperidine is a synthetic compound known for its unique chemical structure and properties It is characterized by the presence of a methoxy group, a trifluoromethyl group, and a benzenesulfonyl group attached to a bipiperidine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1’-[2-(trifluoromethyl)benzenesulfonyl]-1,4’-bipiperidine typically involves multiple steps, starting with the preparation of the bipiperidine core. The methoxy group can be introduced via nucleophilic substitution reactions, while the benzenesulfonyl group is typically added through sulfonylation reactions using reagents like benzenesulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1’-[2-(trifluoromethyl)benzenesulfonyl]-1,4’-bipiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-Methoxy-1’-[2-(trifluoromethyl)benzenesulfonyl]-1,4’-bipiperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-1’-[2-(trifluoromethyl)benzenesulfonyl]-1,4’-bipiperidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-1’-[2-(trifluoromethyl)benzenesulfonyl]-1,4’-bipiperidine is unique due to its combination of functional groups and the bipiperidine backbone. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

4-(4-methoxypiperidin-1-yl)-1-[2-(trifluoromethyl)phenyl]sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25F3N2O3S/c1-26-15-8-10-22(11-9-15)14-6-12-23(13-7-14)27(24,25)17-5-3-2-4-16(17)18(19,20)21/h2-5,14-15H,6-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQFQAKLWNCAGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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